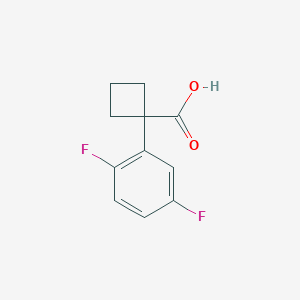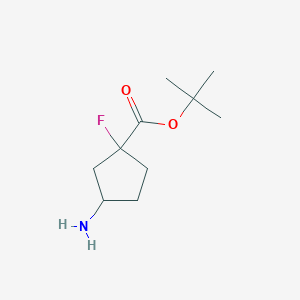![molecular formula C10H17NO2 B2377987 N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide CAS No. 1695502-54-5](/img/structure/B2377987.png)
N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide is a chemical compound that belongs to the class of acrylamides. Acrylamides are known for their applications in polymer chemistry, particularly in the synthesis of various polymers and copolymers. This compound features a methyloxan ring, which is a six-membered ring containing an oxygen atom, and a prop-2-enamide group, which is a derivative of acrylamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide can be achieved through a multi-step process involving the Mannich reaction. The Mannich reaction is a three-component reaction that involves the condensation of an amine, formaldehyde, and a carbonyl compound. In this case, the reaction involves the condensation of 4-methyloxan, formaldehyde, and acrylamide .
The reaction typically operates under thermal conditions at approximately 80°C. The Schiff base is generated in situ, followed by the addition of the secondary amine. This process can be challenging due to the potential for premature polymerization of the monomer and intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The isolation of the monomer often requires vacuum distillation from the aqueous reaction mixture .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives .
Scientific Research Applications
N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide has several scientific research applications, including:
Polymer Chemistry: It is used as a monomeric precursor for the synthesis of smart polymers with dual functionalities of temperature and pH-responsiveness.
Drug Delivery: The compound can be incorporated into stimuli-responsive polymersomes for targeted delivery of therapeutics.
Material Science: It is used in the development of hydrogel-based soft materials for applications such as drug-releasing contact lenses.
Mechanism of Action
The mechanism of action of N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide involves its incorporation into polymer matrices where it can respond to changes in temperature and pH. The methyloxan ring and the acrylamide group play crucial roles in the compound’s reactivity and functionality. The molecular targets and pathways involved include the reversible ionization of the N-dialkyl amino group, which alters the polymer’s hydrophobicity and enables its stimuli-responsive behavior .
Comparison with Similar Compounds
Similar Compounds
N-[(Dialkylamino)methyl]acrylamides: These compounds are similar in structure and functionality, with applications in smart polymer synthesis.
N-[(Dialkylamino)methyl]methacrylamides: These compounds also share similar properties and applications in polymer chemistry.
Uniqueness
N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide is unique due to the presence of the methyloxan ring, which imparts specific reactivity and functionality to the compound. This uniqueness makes it valuable in the synthesis of specialized polymers and materials .
Properties
IUPAC Name |
N-[(4-methyloxan-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-3-9(12)11-8-10(2)4-6-13-7-5-10/h3H,1,4-8H2,2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUWNFFAZBABIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)CNC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-fluorophenyl)urea](/img/structure/B2377904.png)

![2-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2377908.png)





![7-benzyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2377917.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2377921.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide](/img/structure/B2377926.png)

